![molecular formula C13H20BNO3 B2761321 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1609393-90-9](/img/structure/B2761321.png)
2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structure Studies : Qing-mei Wu and colleagues synthesized 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. These compounds were characterized using spectroscopy and X-ray diffraction, confirmed by DFT calculations. This work demonstrates the molecular structure optimization and provides a comparative analysis of spectroscopic data and vibrational properties, indicating the utility of these compounds in detailed structural analysis (Qing-mei Wu et al., 2021).
Applications in Solar Cells
Hole Transporting Materials for Perovskite Solar Cells : Xuepeng Liu and team synthesized arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties, demonstrating better thermal stability and hole extraction ability compared to spiro-OMeTAD. Their application in perovskite solar cells showed comparable power conversion efficiency, highlighting their potential as efficient hole transporting materials for stable solar cells (Xuepeng Liu et al., 2016).
Polymer Synthesis
Sulfonate-Functionalized Polyfluorenes : David P. Stay and M. Lonergan synthesized a series of anionically functionalized polyfluorene-based conjugated polyelectrolytes using a one-phase Suzuki polycondensation. This work demonstrates control over ionic functional group density in polymers, essential for electronic and optoelectronic applications, by using triethylene glycol monomethyl ether derivatives for one-phase polycondensation (David P. Stay et al., 2013).
Aggregation and Corrosion Inhibition
Adsorption and Anticorrosive Behavior : O. Dagdag and colleagues investigated the corrosion inhibition effectiveness of aromatic epoxy monomers in carbon steel dissolution in HCl solution. This study provides insights into the adsorption behavior of these monomers, demonstrating their potential as corrosion inhibitors for carbon steel, combining computational and experimental techniques for a comprehensive understanding of their effectiveness (O. Dagdag et al., 2019).
Mechanism of Action
Target of Action
It is known that this compound is a type of organoboron compound, which are often used in organic synthesis and medicinal chemistry due to their ability to form carbon-carbon (c-c) bonds .
Mode of Action
As an organoboron compound, it likely interacts with its targets through the formation of c-c bonds . This can result in significant changes in the structure and function of the target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . These factors could include temperature, pH, and the presence of other chemical compounds.
properties
IUPAC Name |
2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(15)11(9)16-5/h6-8H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJCHAXQNVESRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
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